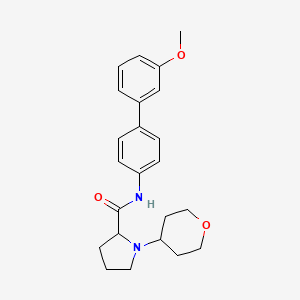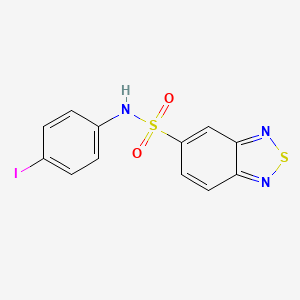![molecular formula C20H29N3O2 B6060507 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.
作用机制
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine also acts as an antagonist at the serotonin receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been shown to increase locomotor activity and induce hyperactivity in rats. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have a low toxicity profile, indicating its potential as a safe drug.
实验室实验的优点和局限性
The advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its specificity for the dopamine D2 receptor, its low toxicity profile, and its potential as a safe drug. The limitations of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential for off-target effects.
未来方向
Future research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine could focus on its potential use as a treatment for neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, as well as its potential for drug interactions. Additionally, research could focus on the development of novel derivatives of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine with improved pharmacological properties.
合成方法
The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-piperidone with butyryl chloride in the presence of triethylamine to form 1-butyryl-4-benzylpiperidine. This compound is then reacted with phenyl hydrazine to yield 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine. The purity of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine can be improved by recrystallization from ethanol.
科学研究应用
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug.
属性
IUPAC Name |
1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-2-6-19(24)22-11-9-17(10-12-22)20(25)23-15-13-21(14-16-23)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHVOZGCMHDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
![7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B6060449.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
